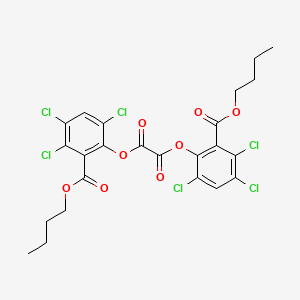
Bis(2-butoxycarbonyl-3,4,6-trichlorophenyl) oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-butoxycarbonyl-3,4,6-trichlorophenyl) oxalate: is an organic compound with the molecular formula C24H20Cl6O8 and a molecular weight of 649.13 g/mol . This compound is known for its chemiluminescent properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-butoxycarbonyl-3,4,6-trichlorophenyl) oxalate typically involves the reaction of 2-butoxycarbonyl-3,4,6-trichlorophenol with oxalyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a dry solvent like toluene to prevent hydrolysis of the reactants and products. The crude product is then purified by recrystallization from ethyl acetate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bis(2-butoxycarbonyl-3,4,6-trichlorophenyl) oxalate undergoes several types of chemical reactions, including:
Oxidation: The compound reacts with hydrogen peroxide to produce chemiluminescence.
Substitution: The phenyl groups can undergo electrophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Bis(2-butoxycarbonyl-3,4,6-trichlorophenyl) oxalate is widely used as a chemiluminescent reagent in analytical chemistry for the detection of fluorescent compounds .
Biology: In biological research, it is used in chemiluminescent assays to detect the presence of specific biomolecules .
Medicine: The compound is used in diagnostic tests that rely on chemiluminescence to detect various medical conditions .
Industry: Industrially, this compound is used in the production of glow sticks and other chemiluminescent devices .
Mechanism of Action
The mechanism of action of bis(2-butoxycarbonyl-3,4,6-trichlorophenyl) oxalate involves the decomposition of the oxalate ester in the presence of hydrogen peroxide, producing a high-energy intermediate . This intermediate transfers energy to a fluorescent dye, which then emits light as it returns to its ground state . The molecular targets and pathways involved include the oxalate ester and the fluorescent dye, which are key components in the chemiluminescent reaction .
Comparison with Similar Compounds
Bis(2,4,6-trichlorophenyl) oxalate (TCPO): Similar in structure but lacks the butoxycarbonyl groups.
Bis(2,4,5-trichlorophenyl-6-carbopentoxyphenyl) oxalate (CPPO): Contains different substituents on the phenyl rings.
Uniqueness: Bis(2-butoxycarbonyl-3,4,6-trichlorophenyl) oxalate is unique due to its butoxycarbonyl groups, which enhance its solubility and chemiluminescent properties compared to other similar compounds .
Properties
CAS No. |
30431-50-6 |
|---|---|
Molecular Formula |
C24H20Cl6O8 |
Molecular Weight |
649.1 g/mol |
IUPAC Name |
bis(2-butoxycarbonyl-3,4,6-trichlorophenyl) oxalate |
InChI |
InChI=1S/C24H20Cl6O8/c1-3-5-7-35-21(31)15-17(29)11(25)9-13(27)19(15)37-23(33)24(34)38-20-14(28)10-12(26)18(30)16(20)22(32)36-8-6-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
MCJCREGWRMCHIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















